molecular formula C36H72O2 B14464299 Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- CAS No. 67923-82-4

Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-

Cat. No.: B14464299
CAS No.: 67923-82-4
M. Wt: 537.0 g/mol
InChI Key: IOROHSYUWTZOFC-UHFFFAOYSA-N
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Description

Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-: is a chemical compound with the molecular formula C36H72O2 and a molar mass of 536.95568 g/mol . It is also known by other names such as Citronellal diisotridecylacetal . This compound is characterized by its complex structure, which includes a bis(oxy) linkage and a dimethyl-octenylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- typically involves the reaction of citronellal with isotridecyl alcohol under acidic conditions to form the acetal . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques such as distillation and chromatography are essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: In chemistry, Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions .

Biology: In biological research, this compound can be used as a model compound to study the behavior of similar structures in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: In the field of medicine, derivatives of this compound may exhibit pharmacological properties and can be investigated for potential therapeutic applications. Its structural features make it a candidate for drug design and development .

Industry: Industrially, Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- is used in the formulation of specialty chemicals and materials . It can be incorporated into polymers , coatings , and lubricants to enhance their properties .

Mechanism of Action

The mechanism of action of Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- involves its interaction with molecular targets such as enzymes and receptors . The bis(oxy) linkage and the dimethyl-octenylidene group allow it to form hydrogen bonds and hydrophobic interactions with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

CAS No.

67923-82-4

Molecular Formula

C36H72O2

Molecular Weight

537.0 g/mol

IUPAC Name

1-[3,7-dimethyl-1-(11-methyldodecoxy)oct-6-enoxy]-11-methyldodecane

InChI

InChI=1S/C36H72O2/c1-32(2)25-20-16-12-8-10-14-18-22-29-37-36(31-35(7)28-24-27-34(5)6)38-30-23-19-15-11-9-13-17-21-26-33(3)4/h27,32-33,35-36H,8-26,28-31H2,1-7H3

InChI Key

IOROHSYUWTZOFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(CC(C)CCC=C(C)C)OCCCCCCCCCCC(C)C

Origin of Product

United States

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